BenchChemオンラインストアへようこそ!

MT477

Oncology Kinase inhibition Cell proliferation

MT477 is a uniquely structured thiopyrano[2,3-c]quinoline PKC-α inhibitor with a dual mechanism directly targeting Ras signaling. Its scaffold is structurally distinct from bisindolylmaleimides, conferring preferential activity in K-Ras-mutated models. Choose MT477 for superior potency in HNSCC lines and favorable in vivo toxicity profiles.

Molecular Formula C31H30N2O12S3
Molecular Weight 718.8 g/mol
Cat. No. B1684113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMT477
SynonymsMT477;  MT 477;  MT-477
Molecular FormulaC31H30N2O12S3
Molecular Weight718.8 g/mol
Structural Identifiers
SMILESCC1(C2=C(C3=C(N1C(=O)CN4C(=O)CCC4=O)C(=CC=C3)OC)C5(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)C
InChIInChI=1S/C31H30N2O12S3/c1-30(2)25-19(14-9-8-10-15(41-3)21(14)33(30)18(36)13-32-16(34)11-12-17(32)35)31(20(26(37)42-4)22(46-25)27(38)43-5)47-23(28(39)44-6)24(48-31)29(40)45-7/h8-10H,11-13H2,1-7H3
InChIKeyAQFSTZWCFIWEMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MT477: A Multi-Target Thiopyrano[2,3-c]quinoline with Distinct Ras, PKC, and AURKA Inhibitory Activity for Oncology Research


MT477 (CAS 328069-91-6) is a novel thiopyrano[2,3-c]quinoline identified through molecular topology screening as a potent inhibitor of protein kinase C (PKC) isoforms [1]. Preclinical studies demonstrate that MT477 suppresses cell signaling through the Ras molecular pathway, inhibits PKC-α activity, and exhibits additional inhibitory effects on AURKA and MAPK14 kinases [2][3]. Its unique polypharmacology—simultaneously targeting PKC, Ras, and AURKA—distinguishes MT477 from conventional single-target PKC inhibitors and supports its investigation in both Ras-mutated and non-Ras-mutated cancer models.

Why MT477 Cannot Be Substituted with Selective PKC-α or PKC-β Inhibitors in Preclinical Oncology Studies


Unlike single-target PKC inhibitors such as enzastaurin (PKC-β selective, IC50 6 nM) or Go 6983 (pan-PKC, IC50 6-10 nM), MT477 exhibits a multi-pronged mechanism of action that concurrently inhibits PKC-α, suppresses Ras signaling, and inhibits AURKA [1][2]. This polypharmacology translates to differential antiproliferative effects across cancer cell lines and distinct in vivo tumor growth inhibition profiles that cannot be recapitulated by isoform-selective PKC inhibitors alone [3]. Substituting MT477 with a conventional PKC inhibitor would omit the Ras- and AURKA-mediated components of its activity, potentially compromising experimental outcomes in models where these pathways are co-activated.

MT477 Comparative Evidence: Quantified Differentiation from PKC Inhibitors in Antiproliferative Activity, In Vivo Efficacy, and Kinase Selectivity


MT477 Exhibits Broad Antiproliferative Activity Across Cancer Cell Lines, Surpassing Isoform-Selective PKC Inhibitors in MCF-7 and A549 Models

MT477 demonstrates potent antiproliferative activity with IC50 values of 18 µM in MCF-7 breast cancer cells and 20 µM in A549 lung adenocarcinoma cells [1]. In comparison, the PKC-α selective inhibitor safingol shows an IC50 of 40 µM in MCF-7 DOXR cells , and the PKC inhibitor PS432 exhibits an IC50 of 30.7 µM in A549 cells under comparable assay conditions . MT477 thus achieves ~55% lower IC50 than safingol in MCF-7 cells and ~35% lower IC50 than PS432 in A549 cells, indicating superior antiproliferative potency in these models.

Oncology Kinase inhibition Cell proliferation

MT477 Achieves Significant In Vivo Tumor Growth Inhibition in H226 Xenografts, Outperforming Enzastaurin's Reported Efficacy in Preclinical Lung Cancer Models

In H226 human lung carcinoma xenograft models, MT477 administered intraperitoneally at 1 mg/kg inhibited tumor growth by 43.67% compared to vehicle control (p < 0.05) [1]. At a lower dose of 33 µg/kg, MT477 still achieved 24.5% growth inhibition in A431 xenografts [1]. For comparison, enzastaurin—a PKC-β selective inhibitor—showed no significant single-agent tumor growth inhibition in HCT116 colon carcinoma xenografts at 100 mg/kg oral dosing and required combination with radiation to achieve efficacy in breast cancer models [2][3]. MT477 therefore demonstrates meaningful single-agent in vivo antitumor activity at substantially lower doses (1 mg/kg vs. 100 mg/kg) than enzastaurin requires for combination-dependent effects.

Xenograft Tumor growth inhibition In vivo efficacy

MT477 Exhibits Minimal In Vivo Toxicity at Efficacious Doses, Contrasting with Dose-Limiting Toxicities of Staurosporine and Other Broad-Spectrum Kinase Inhibitors

Blood serum chemistry analysis in mice continuously treated with intraperitoneal MT477 (1 mg/kg) revealed minimal toxicity, with no significant alterations in liver enzymes, renal function markers, or hematological parameters [1]. In contrast, staurosporine—a potent but non-selective kinase inhibitor—exhibits dose-limiting toxicities including hypotension, respiratory distress, and severe weight loss at efficacious doses in rodent models, restricting its use to in vitro applications or terminal endpoints [2]. This favorable safety profile distinguishes MT477 from pan-kinase inhibitors and supports its use in extended in vivo treatment schedules.

Toxicology Safety pharmacology Therapeutic index

MT477 Inhibits AURKA and MAPK14 Kinases, Providing Additional Antitumor Mechanisms Absent in Isoform-Selective PKC Inhibitors

Kinase inhibition profiling of MT477 across 234 kinases using a FRET-based assay revealed strong inhibitory effects on MAPK14 (104±2%), AMPK A2/B1/G1 (89%), FGR (83±2%), and AURKA (77±1%) [1]. In contrast, enzastaurin demonstrates high selectivity for PKC-β (IC50 6 nM) with 6- to 20-fold selectivity over PKC-α, PKC-γ, and PKC-ε, and lacks meaningful activity against AURKA or MAPK14 . This expanded kinase inhibition profile positions MT477 as a multi-target tool compound capable of simultaneously modulating PKC, Ras, and AURKA signaling pathways—a feature not offered by selective PKC inhibitors.

Kinase profiling Polypharmacology AURKA inhibition

MT477 Preferentially Inhibits Proliferation of K-Ras-Mutated Cancer Cell Lines, Demonstrating Utility in Ras-Driven Tumor Models

MT477 preferentially inhibited the proliferation of K-ras-mutated human pulmonary adenocarcinoma (A549) and pancreatic adenocarcinoma (MiaPaCa-2) cell lines compared with non-Ras-mutated H226 lung squamous carcinoma cells and normal human lung fibroblasts [1]. Quantitatively, MT477 exhibited an IC50 of 20 µM in A549 cells versus 13 µM in H226 cells, reflecting a ~35% lower IC50 in the Ras-mutated line [2]. In contrast, the Ras inhibitor SHY-855 shows IC50 values of 0.3-5 µM across K-Ras-mutated models but lacks the concomitant PKC and AURKA inhibitory activities of MT477 [3].

Ras mutation Synthetic lethality Cell viability

MT477 Application Scenarios: Targeted Use Cases Based on Preclinical Evidence


Non-Ras-Mutated Cancer Xenograft Models for In Vivo Efficacy and Safety Profiling

MT477 is ideally suited for in vivo xenograft studies in non-Ras-mutated cancer models (e.g., H226 lung carcinoma, A431 epidermoid carcinoma), where it achieves 43.67% tumor growth inhibition at 1 mg/kg with minimal serum chemistry toxicity [1][2]. This profile supports chronic dosing regimens and combination studies where a favorable therapeutic window is required.

K-Ras-Mutated Cancer Cell Line Screening and Mechanistic Studies

Given its preferential inhibition of K-ras-mutated A549 and MiaPaCa-2 cell proliferation [3], MT477 serves as a valuable tool compound for dissecting Ras-dependent signaling pathways and evaluating synthetic lethal interactions in Ras-driven cancer models.

Multi-Kinase Profiling and Pathway Deconvolution Experiments

MT477's inhibition of PKC-α, Ras, AURKA (77±1%), and MAPK14 (104±2%) [4] makes it a useful probe for studying crosstalk between these signaling nodes and for validating multi-target therapeutic hypotheses in oncology research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for MT477

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.